2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This acetamide derivative features a pyrimidine core substituted at the 6-position with a [(4-chlorophenyl)methyl]amino group and at the 4-position with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further attached to a 2-methoxy-5-methylphenyl ring, contributing to its distinct electronic and steric profile.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-14-3-8-18(28-2)17(9-14)26-20(27)12-29-21-10-19(24-13-25-21)23-11-15-4-6-16(22)7-5-15/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACHBRJPIRYXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide , also known as M179-3313, is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21ClN4O3S
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)cc(NC(CSc2cc(NCc(cc3)ccc3Cl)ncn2)=O)c1OC
The biological activity of M179-3313 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine and sulfanyl moieties suggests potential interactions with nucleic acids and proteins, which may lead to modulation of cellular functions.
Antitumor Activity
Recent studies have indicated that M179-3313 exhibits significant cytotoxicity against various cancer cell lines. The compound's structure suggests that it may interfere with the proliferation of tumor cells through apoptosis induction. A study reported an IC50 value of approximately 1.98 µg/mL against A-431 cells, indicating potent antitumor activity .
Antimicrobial Properties
M179-3313 has shown promising results in inhibiting the growth of certain bacterial strains. In vitro assays demonstrated that the compound effectively reduced bacterial viability, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Activity
In animal models, M179-3313 has been evaluated for anticonvulsant properties. It demonstrated efficacy in reducing seizure frequency in electroshock models, suggesting a neuroprotective effect that could be beneficial in managing epilepsy .
Study 1: Antitumor Efficacy
A comprehensive study assessed the effects of M179-3313 on various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). The findings revealed that the compound significantly inhibited cell growth in a dose-dependent manner. The study concluded that M179-3313 could serve as a lead compound for further development in cancer therapeutics.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HT29 | 1.61 | Apoptosis induction |
| A549 | 1.98 | Cell cycle arrest |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of M179-3313 against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations as low as 10 µg/mL, supporting its potential application in treating bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
Scientific Research Applications
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The effectiveness was evaluated using standard methods, revealing promising results comparable to existing antibiotics.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against multi-drug resistant strains.
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines, notably the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HeLa | 30 |
| A549 | 20 |
Molecular docking studies indicate that the compound binds effectively to active sites of kinases involved in cancer progression, suggesting its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria, demonstrating its potential as a lead compound for new antibiotic development.
- Cancer Treatment : Research involving tumor-bearing mice showed that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Sulfanyl Linkages
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Replaces the pyrimidin-4-yl sulfanyl group with a 2-position sulfanyl linkage and introduces 4,6-diamino substituents on the pyrimidine. The phenyl group is simpler (4-chlorophenyl vs. 2-methoxy-5-methylphenyl).
- Crystal structure analysis reveals planar pyrimidine rings and intermolecular hydrogen bonds, which may stabilize protein interactions .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Key Differences : Substitutes the pyrimidine with 4,6-dimethyl groups and replaces the phenyl ring with a 4-methylpyridin-2-yl group.
- The methyl groups on pyrimidine increase steric bulk, possibly affecting binding pocket accessibility .
Analogues with Heterocyclic Modifications
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Differences: Incorporates a hexahydrobenzothieno-pyrimidine fused ring system instead of a simple pyrimidine. The 4-oxo group and hexahydro structure introduce conformational rigidity.
- Implications : The fused ring system enhances structural complexity and may improve target selectivity but could reduce solubility due to increased hydrophobicity .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Key Differences: Features a dihydrothieno-pyrimidinone core with a 4-chlorophenyl substituent. The acetamide is linked to a 4-methylphenyl group.
- Implications: The thieno-pyrimidinone moiety introduces a sulfur atom and ketone group, which may enhance π-π stacking and dipole interactions. The 4-methylphenyl group increases lipophilicity compared to the target’s methoxy-substituted phenyl .
Physicochemical and Pharmacokinetic Comparisons
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
